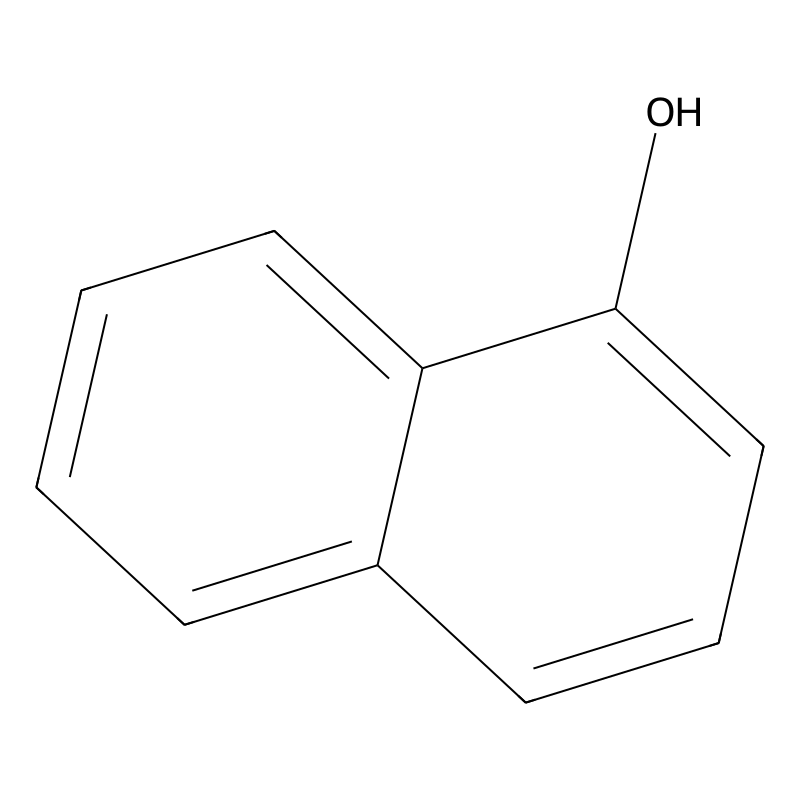

1-Naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethanol and ether, soluble in acetone

Freely soluble in benzene, chloroform and alkali hydroxide solutions

866 mg/L @ 24C (exp)

Synonyms

Canonical SMILES

Molisch's Reagent

A solution of 1-naphthol in ethanol, Molisch's reagent identifies the presence of carbohydrates. When a carbohydrate solution is mixed with Molisch's reagent and concentrated sulfuric acid, a violet ring forms at the interface, indicating the presence of carbohydrates.

Sakaguchi Test

1-Naphthol, along with sodium hypobromite, detects the presence of the amino acid arginine in proteins. The test involves treating a protein sample with a solution of sodium hydroxide, a-naphthol, and sodium hypobromite. A red color formation signifies the presence of arginine.

Research and Development Applications

Beyond its analytical uses, 1-Naphthol plays a role in research and development efforts:

Precursor for Synthesis

-Naphthol serves as a starting material for the synthesis of various compounds, including:

Biomarker Research

Researchers explore the potential of 1-Naphthol derivatives as biomarkers for various diseases. The specific properties of these derivatives allow for their detection in biological samples, potentially aiding in disease diagnosis and monitoring.

1-Naphthol, also known as α-naphthol, is an organic compound with the molecular formula C₁₀H₇OH. It appears as a fluorescent white solid and is a member of the naphthol family, which are hydroxyl derivatives of naphthalene. The distinguishing feature of 1-naphthol is the position of the hydroxyl group at the first carbon of the naphthalene ring, contrasting with its isomer, 2-naphthol, where the hydroxyl group is positioned at the second carbon. Both isomers exhibit solubility in organic solvents and are precursors to various important chemical compounds .

- Tautomerism: It exhibits tautomerism, leading to a keto form that can undergo further reactions.

- Bucherer Reaction: This reaction involves ammonolysis to yield 1-aminonaphthalene.

- Electrophilic Substitution: The 4-position of 1-naphthol is particularly susceptible to electrophilic attack, which is exploited in synthesizing diazo dyes using diazonium salts. Reduction of these diazo derivatives produces 4-amino-1-naphthol .

- Biodegradation: It biodegrades into 1-naphthol-3,4-oxide and subsequently converts to 1,4-naphthoquinone .

1-Naphthol has been studied for its biological activities, including:

- Toxicity: It has been classified as moderately toxic. Its metabolites can affect testosterone levels in humans and have been linked to cytotoxic effects through the formation of reactive oxygen species .

- Antioxidant Activity: Research indicates that 1-naphthol exhibits radical scavenging properties, although its sulfated derivative shows reduced activity compared to its unsulfated form .

The synthesis of 1-naphthol can be achieved through two primary methods:

- Nitration and Hydrogenation:

- Naphthalene is nitrated to form 1-nitronaphthalene.

- This intermediate is then hydrogenated to produce an amine, which is hydrolyzed to yield 1-naphthol:

- Hydrogenation and Oxidation:

1-Naphthol has diverse applications across various fields:

- Chemical Precursors: It serves as a precursor for insecticides like carbaryl and pharmaceuticals such as nadolol and sertraline.

- Azo Dyes: It undergoes azo coupling reactions to produce various dyes, although those derived from 2-naphthol are generally more useful.

- Analytical Chemistry: It is utilized in classical chemical tests for carbohydrates and proteins due to its reactivity .

Studies have demonstrated that 1-naphthol interacts with biological systems in significant ways:

- Its metabolites can influence hormonal levels, particularly testosterone.

- The compound's radical scavenging ability varies significantly between its sulfated and unsulfated forms, indicating that structural modifications can impact biological activity .

Several compounds share structural similarities with 1-naphthol. Here are some notable ones:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Naphthol | Hydroxyl group at C-2 | More effective in dye production than 1-naphthol |

| Phenol | Hydroxyl group on benzene | Simpler structure; used widely in industrial applications |

| Naphthalene | No hydroxyl group | Base structure for naphthols; lacks functional properties |

| 1-Hydroxynapthalene | Hydroxyl at C-1 | Similar reactivity but different biological effects |

The uniqueness of 1-naphthol lies in its specific position of the hydroxyl group, which influences its reactivity and applications compared to these similar compounds .

The earliest industrial synthesis of 1-naphthol relied on the caustic fusion process, which involves the reaction of naphthalene-1-sulfonic acid with alkali hydroxides at elevated temperatures [1] [2]. This historical method begins with the sulfonation of naphthalene using concentrated sulfuric acid to produce naphthalene-1-sulfonic acid as the primary product alongside naphthalene-2-sulfonic acid as a byproduct [3]. The sulfonation process requires careful temperature control, typically conducted below 40 degrees Celsius to favor the formation of the alpha-isomer [2] [6].

The fusion step involves heating naphthalene-1-sulfonic acid with sodium hydroxide at temperatures ranging from 310 to 320 degrees Celsius [2]. The overall reaction can be represented as: naphthalene-1-sulfonic acid plus 2 sodium hydroxide yields 1-naphthol plus sodium sulfate plus water [6]. This process typically achieves yields of approximately 40 percent, though significant quantities of 2-naphthol are produced as a byproduct [2].

Optimization studies have demonstrated that reaction conditions significantly impact product distribution and yield [33]. Research has shown that reaction temperatures exceeding 150 degrees Celsius and the use of naphthenic solvents play crucial roles in increasing product yields to naphthalene-2-sulfonic acid [33]. The conventional synthesis conditions often resulted in low product yields below 50 percent due to naphthalene sublimation during the reaction [33].

Industrial implementations of this process faced substantial challenges including high consumption of acids and alkalis, formation of acidic and neutral byproducts, and difficulties in product purification [2] [35]. The process also suffered from poor filtration characteristics of the precipitated sodium naphthalene sulfonate and substantial losses of unreacted material in filtrates [35].

Table 1: Historical Caustic Fusion Process Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 310-320°C | [2] |

| Sodium Hydroxide Concentration | 25-60% | [35] |

| Typical Yield | 40% | [2] |

| Byproduct Formation | High 2-naphthol content | [2] |

| Process Pressure | 50-2400 psi | [35] |

Modern Catalytic Processes: Tetralin Oxidation and Dehydrogenation

The modern industrial synthesis of 1-naphthol predominantly employs the tetralin oxidation and dehydrogenation process, which was developed by Union Carbide as an improvement over historical methods [1] [6]. This process achieves superior yields and purity compared to the caustic fusion approach [1] [14].

The Union Carbide process involves a two-stage catalytic procedure beginning with the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) to form oxygenated intermediates including 1-tetralol and 1-tetralone [10] [14]. The oxidation step typically occurs at 188 degrees Fahrenheit and 68 pounds per square inch absolute pressure, where tetralin reacts with oxygen to form tetralin hydroperoxide, which subsequently decomposes to alpha-tetralone and alpha-tetralol [11].

The dehydrogenation phase converts these oxygenated intermediates to 1-naphthol through catalytic vapor-phase dehydrogenation at 716 degrees Fahrenheit and 40 pounds per square inch absolute pressure [11]. The process employs a two-stage dehydrogenation system: the first stage utilizes nickel and copper catalysts under mild conditions (200-325 degrees Celsius) to convert 1,2,3,4-tetrahydro-1-naphthol to 3,4-dihydro-1(2H)-naphthalenone, while the second stage employs platinum catalysts under more severe conditions to produce 1-naphthol [10].

This catalytic process demonstrates remarkable efficiency, with overall yields of 72 percent 1-naphthol and an overall efficiency of 97 percent [1]. The two-stage approach minimizes catalyst poisoning and extends catalyst life by operating the first stage at conditions where nickel and copper catalysts retain their activity for extended periods [10].

Table 2: Modern Catalytic Process Conditions

| Stage | Temperature | Pressure | Catalyst | Yield |

|---|---|---|---|---|

| Oxidation | 188°F (86°C) | 68 psia | Oxygen | - |

| Dehydrogenation Stage 1 | 200-325°C | - | Ni/Cu | - |

| Dehydrogenation Stage 2 | 350-450°C | 40 psia | Platinum | 72% overall |

Recent developments in tetralin hydrogenation have focused on supercritical conditions using polymer-stabilized platinum nanoparticles [8]. These studies demonstrate that optimal catalytic performance occurs at temperatures between 245 and 255 degrees Celsius with selectivity to tetralin approaching 98 percent at near-complete conversion [8].

Alternative Pathways: Nitration-Reduction-Hydrolysis Sequences

Alternative synthesis routes for 1-naphthol involve nitration-reduction-hydrolysis sequences that provide different advantages in terms of selectivity and process conditions [14] [17]. The nitration pathway begins with the electrophilic aromatic substitution of naphthalene using classical nitrating mixtures to produce 1-nitronaphthalene as the primary product [18].

The nitration process typically employs a mixture of nitric acid and sulfuric acid in 1,4-dioxane under homogeneous conditions [18]. This approach achieves excellent regioselectivity, with 1-nitronaphthalene comprising 96 percent of the product mixture and 2-nitronaphthalene accounting for only 4 percent [18]. The reaction yields range from 96 to 97 percent with the product exhibiting characteristic melting points of 52.5 to 53 degrees Celsius [18].

The reduction step converts 1-nitronaphthalene to 1-naphthylamine using supported nickel catalysts under hydrogenation conditions [17]. Modern approaches employ loaded nickel catalysts at concentrations of 3 to 6 percent of the 1-nitronaphthalene mass, with reaction temperatures maintained between 60 and 90 degrees Celsius and pressures of 1.5 to 3.0 megapascals [17]. This process achieves conversion efficiencies of 95 to 99 percent after 3 to 8 hours of reaction time [17].

The final hydrolysis step involves treating 1-naphthylamine with dilute sulfuric acid (15-20 percent concentration) at temperatures of 200 degrees Celsius and pressures of 1.2 to 1.5 megapascals [2] [6]. This hydrolysis reaction was historically conducted using the I.G. Farbenindustrie process, which employed 22 percent aqueous sulfuric acid at 200 degrees Celsius under pressure in lead-lined autoclaves [1].

Table 3: Nitration-Reduction-Hydrolysis Process Parameters

| Step | Conditions | Catalyst/Reagent | Yield/Conversion |

|---|---|---|---|

| Nitration | Room temperature | HNO₃/H₂SO₄ in dioxane | 96-97% |

| Reduction | 60-90°C, 1.5-3.0 MPa | Supported Ni (3-6%) | 95-99% |

| Hydrolysis | 200°C, 1.2-1.5 MPa | 15-20% H₂SO₄ | Variable |

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses

Contemporary green chemistry approaches to 1-naphthol synthesis emphasize solvent-free and microwave-assisted methodologies that reduce environmental impact and improve process sustainability [20] [21]. These approaches align with modern industrial demands for environmentally responsible chemical manufacturing processes [22].

Solvent-free synthesis methods have been developed for various naphthol derivatives, demonstrating the feasibility of eliminating hazardous organic solvents from production processes [20] [23]. Research has shown that solvent-free interactions can be conducted using natural catalysts such as citrus fruit juices, which provide both acidic conditions and natural reducing environments [20]. These methods achieve product formation under ambient conditions using sunlight as an energy source [20].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for naphthol production [24] [26]. Studies demonstrate that microwave irradiation can substitute for phase transfer catalysts in certain alkylation reactions, enabling solvent-free accomplishment of chemical transformations [24]. The microwave-assisted alkylation of 1-naphthol with various halides shows O-selectivity under appropriate conditions, with conversions reaching 87 percent in solvent-free systems [24].

Advanced microwave protocols have been developed for naphthalene derivative synthesis using stepwise approaches [26]. These methods demonstrate that steric and electronic properties of reactants determine reaction outcomes, while solubility factors prove crucial for successful transformations [26]. Molecular modeling techniques are employed to rationalize observed selectivity patterns in these green synthesis approaches [26].

Biotechnological approaches represent another dimension of green chemistry for 1-naphthol production [25] [41]. Whole-cell biocatalysis using engineered Escherichia coli expressing toluene ortho-monooxygenase variants has achieved 1-naphthol production with eightfold improvements compared to aqueous biotransformations [25]. These systems employ biphasic media with organic solvents such as lauryl acetate, achieving 1-naphthol concentrations of 1.43 grams per liter with productivities of 0.55 grams per gram dry weight cells [25].

Engineered fungal aromatic peroxygenases have been developed through directed evolution to convert naphthalene selectively into 1-naphthol [41]. These biocatalysts achieve total turnover numbers of 50,000 with 97 percent regioselectivity, powered exclusively by catalytic concentrations of hydrogen peroxide [41].

Table 4: Green Chemistry Synthesis Methods

| Method | Conditions | Catalyst/System | Advantages |

|---|---|---|---|

| Solvent-free | Ambient, sunlight | Citrus juice | No organic solvents |

| Microwave-assisted | 125°C, 1-20 min | Various | Rapid reaction times |

| Biocatalytic | 23-80°C | Engineered enzymes | High selectivity |

| Biphasic bio | 23°C, 48h | E. coli/TOM-Green | 8x improvement |

Industrial-Scale Optimization and Yield Enhancement Strategies

Industrial-scale optimization of 1-naphthol production focuses on maximizing yields, minimizing byproduct formation, and enhancing process economics through systematic parameter optimization [27] [29] [31]. Modern approaches employ response surface methodology and statistical experimental design to identify optimal operating conditions [30].

Process optimization studies have demonstrated that multiple variables significantly impact 1-naphthol production efficiency [31]. Research using atmospheric and room temperature plasma mutagenesis combined with high-throughput screening has achieved 47.32 percent improvements in 1-naphthol yields from microbial oxidation systems [31]. Optimal conditions for whole-cell catalysis include optical density at 600 nanometers of 40, substrate concentrations of 150 milligrams per liter, and 7.5 percent dimethyl formamide as co-solvent at pH 7.5 and 26 degrees Celsius for 3 hours [31].

Industrial capacity expansion reflects the growing demand for 1-naphthol across multiple applications [43]. Global manufacturing capacity for naphthalene derivatives, including 1-naphthol, is projected to reach 600,000 tons by 2026 [43]. The market demonstrates steady growth with compound annual growth rates of 5 to 7 percent driven by increasing demand in textile, pharmaceutical, and agricultural applications [43] [45].

Yield enhancement strategies focus on catalyst optimization and reaction condition refinement [27]. Studies on oxidoreductase engineering for large-scale industrial biotransformations have demonstrated significant improvements in selectivity and catalytic efficiency through both rational design and directed evolution approaches [27]. These developments enable more efficient electron transfer and substrate access to active sites, reducing experimental optimization time by orders of magnitude [27].

Temperature and solvent optimization studies have shown that reaction temperatures exceeding 150 degrees Celsius and specific solvent selections dramatically improve product yields [33]. Advanced reactor designs that suppress substrate sublimation have achieved product yields approaching 98 percent, representing substantial improvements over conventional systems [33].

Table 5: Industrial Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 150-320°C | High | [33] |

| pH | 7.5 | Moderate | [31] |

| Substrate concentration | 150 mg/L | High | [31] |

| Reaction time | 3-8 hours | Moderate | [31] |

| Catalyst loading | 3-6% | High | [17] |

Current industrial production statistics indicate that the global 1-naphthol market was valued at 1.2 billion United States dollars in 2024, with projections reaching 1.8 billion United States dollars by 2033 [43] [44]. Annual production volumes in the United States exceed 10,000 metric tons, reflecting the compound's importance in industrial chemical manufacturing [43].

1-Naphthol demonstrates distinctive regioselectivity patterns in electrophilic aromatic substitution reactions, primarily determined by the hydroxyl group's activating influence and the naphthalene ring system's electronic properties [1] [2] [3]. The hydroxyl substituent serves as a powerful activating group through resonance donation, directing electrophilic attack to specific positions while preserving aromatic stabilization in at least one ring system.

Position 1 (α-position) represents the kinetically favored site for electrophilic substitution in naphthalene systems [1] [2] [4]. When electrophiles attack at this position, the resulting carbocation intermediate benefits from resonance stabilization involving two aromatic rings, with the positive charge distributed across multiple carbon atoms [1] [5]. This stabilization pattern explains why naphthalene undergoes electrophilic substitution predominantly at the 1-position rather than the 2-position, where only one resonance structure with a complete aromatic ring is possible [2] [4].

Position 4 (para to hydroxyl group) becomes highly reactive in 1-naphthol due to the combined effects of hydroxyl activation and naphthalene ring electronics [3] [6]. The hydroxyl group directs electrophilic attack to the para position through resonance effects, while the naphthalene system provides additional stabilization through the adjacent aromatic ring [7] [8]. This regioselectivity is particularly evident in azo coupling reactions, where diazonium salts preferentially attack the 4-position of 1-naphthol [3] [6] [9].

The quinoid form stabilization plays a crucial role in determining substitution patterns [8]. Products formed at the para position can exist in quinoid form, providing thermodynamic stabilization that favors this substitution pattern over alternatives [8] [10]. This phenomenon explains the predominant formation of 4-substituted derivatives in many electrophilic substitution reactions involving 1-naphthol.

Steric factors influence regioselectivity, particularly for bulky electrophiles [11] [5]. Large substituents may preferentially attack less hindered positions, although electronic factors generally dominate over steric considerations in most electrophilic substitution reactions of 1-naphthol [5] [4].

Oxidation Mechanisms: Quinone Formation and Polymerization Tendencies

1-Naphthol undergoes diverse oxidation pathways leading to quinone formation and polymerization products, with the specific mechanism and products dependent on oxidation conditions and catalysts employed [12] [13] [14] [15].

Enzymatic oxidation by tyrosinase represents a highly selective pathway for quinone formation [16] [17]. Tyrosinase preferentially converts 1-naphthol to 1,2-naphthoquinone as the major product, with smaller amounts of 1,4-naphthoquinone formed simultaneously [16]. This selectivity arises from the enzyme's active site configuration, which favors ortho-hydroxylation followed by oxidation to the corresponding quinone [16] [18]. The enzymatic mechanism involves two-electron oxidation with precise regiocontrol, distinguishing it from chemical oxidation methods [16].

Chemical oxidation using hydrogen peroxide and iron catalysts produces primarily 1,4-naphthoquinone through radical-mediated mechanisms [19] [14]. Iron phthalocyanine-supported catalysts achieve up to 59% selectivity for 1,4-naphthoquinone formation when combined with tert-butyl hydroperoxide [19]. The reaction proceeds through a non-radical mechanism involving iron-based active species, as demonstrated by isotope labeling studies showing minimal oxygen incorporation from labeled dioxygen [19].

Electrochemical oxidation provides controllable pathways for both quinone formation and polymerization [12] [20]. In fluorinated alcohol solvents like hexafluoroisopropanol, 1-naphthol undergoes selective oxidation to form unique polycyclic structures through controlled radical coupling [12]. The choice of solvent critically influences product selectivity, with different solvents favoring either quinone formation or polymerization pathways [12] [20].

Photochemical oxidation in aerated aqueous solutions generates multiple oxidation products [21]. The quantum yield for photolysis reaches 3.2 × 10⁻² in oxygen-saturated medium, producing 1,4-naphthoquinone, 2-hydroxy-1,4-naphthoquinone, and 6-hydroxy-1,4-naphthoquinone as major products [21]. Minor products include 1,2-naphthoquinone and 5-hydroxy-1,4-naphthoquinones [21]. The mechanism involves solvated electron formation and subsequent radical reactions with oxygen [21].

Polymerization tendencies depend on reaction conditions and catalysts [12] [22] [23]. Horseradish peroxidase catalyzes 1-naphthol polymerization to form dimeric, trimeric, tetrameric, and pentameric compounds [23]. The polymerization mechanism involves phenoxyl radical formation followed by radical coupling reactions [22] [23]. These polymeric products often exhibit enhanced stability and modified properties compared to monomeric quinones [22].

Reductive Transformations: Hydrogenation and Dehydroxylation Processes

1-Naphthol undergoes various reductive transformations through hydrogenation and dehydroxylation pathways, enabling access to diverse reduced aromatic and aliphatic derivatives [24] [25] [26] [27] [28].

Catalytic hydrogenation using palladium on carbon provides effective pathways for ring reduction [24] [27] [28]. Under optimized conditions with sodium formate as hydrogen source in hexafluoroisopropanol solvent, 1-naphthol undergoes selective reduction to 1,2,3,4-tetrahydro-1-naphthol with excellent selectivity [24]. The fluorinated solvent proves crucial for suppressing over-reduction and maintaining high chemoselectivity [24] [29].

Asymmetric transfer hydrogenation represents a breakthrough in enantioselective reduction of naphthol derivatives [24] [26] [29]. A bimetallic cooperative system combining heterogeneous palladium catalyst with homogeneous chiral ruthenium complex achieves exceptional enantioselectivities up to 99% ee [24]. The process involves sequential steps: initial palladium-catalyzed reduction to cyclic ketone intermediates, followed by asymmetric ruthenium-catalyzed ketone reduction [24] [29].

Regioselective hydrogenation can be controlled to favor different tetrahydronaphthol isomers [28]. Supported platinum and palladium catalysts enable tailored production of either 1,2,3,4-tetrahydro-1-naphthol or 5,6,7,8-tetrahydro-1-naphthol by selecting appropriate reaction conditions [28]. This selectivity control provides access to structurally diverse reduced products for pharmaceutical and materials applications [28].

Hydrodeoxygenation processes using iridium catalysts achieve complete hydroxyl group removal to form naphthalene [25]. The mechanism involves initial reduction to 1,2-dihydro-1-naphthol followed by dehydration to naphthalene [25]. Density functional theory calculations reveal that the selectivity depends on the relative rates of continued hydrogenation versus dehydration of intermediate dihydro compounds [25].

Electrochemical reduction combined with ruthenium-catalyzed asymmetric hydrogenation provides one-pot synthesis of chiral tetrahydronaphthamides [26]. This approach demonstrates the versatility of reductive transformations in accessing complex chiral architectures from simple naphthol starting materials [26].

The reductive alkylation of 1-naphthol with cyclohexanones affords novel tetrahydrobenzonaphthofuran structures [30]. This transformation combines reduction with carbon-carbon bond formation, illustrating the potential for developing complex polycyclic architectures through reductive processes [30].

Coupling Reactions: Diazotization and Azo Compound Synthesis

Azo coupling reactions between diazonium salts and 1-naphthol constitute one of the most important synthetic methodologies for producing azo dyes and related compounds [31] [32] [6] [33] [34].

Benzene diazonium chloride coupling with 1-naphthol in alkaline medium produces the commercially important dye organol brown (4-phenylazo-1-naphthol) [31] [35]. The reaction proceeds through electrophilic aromatic substitution, where the diazonium cation acts as electrophile attacking the electron-rich naphthalene ring [31] [36]. The hydroxyl group directs the electrophile to the para position (position 4), consistent with the activating and directing effects of phenolic hydroxyl groups [32] [9].

Regioselectivity in azo coupling demonstrates remarkable preference for the 4-position of 1-naphthol [7] [3] [9]. This selectivity results from the combination of hydroxyl group activation and naphthalene ring electronics favoring substitution adjacent to the other aromatic ring [7] [10]. The resulting azo compound can exist in quinoid form, providing additional thermodynamic stabilization that reinforces the regioselective preference [8] [10].

Reaction conditions critically influence coupling efficiency and selectivity [37] [38]. Optimal conditions typically involve cold temperatures (0-5°C), alkaline pH, and controlled addition of diazonium salt to minimize side reactions [39] [34]. The reaction exhibits strong dependence on mixing intensity, with poor mixing leading to altered product distributions and formation of bis-azo compounds [37].

Diverse diazonium salts couple effectively with 1-naphthol to produce various azo derivatives [34] [40]. 4-Nitrobenzenediazonium salt yields red azo compounds with enhanced electron-withdrawing character [34]. Sulfanilic acid diazonium produces water-soluble azo dyes suitable for textile applications [34] [38]. The electronic properties of the diazonium component significantly influence both reaction rates and product properties [41].

Mechanistic considerations reveal that azo coupling follows a two-step process involving initial electrophilic attack followed by proton loss and rearomatization [32] [42]. The rate-determining step typically involves the initial carbon-nitrogen bond formation, with subsequent proton elimination occurring rapidly [38]. Studies using substituted benzenediazonium salts demonstrate that electron-withdrawing substituents enhance electrophilicity and coupling rates [41].

Industrial applications of 1-naphthol azo dyes span textiles, printing, and specialty chemicals [6] [33]. The structural diversity achievable through varying diazonium components enables fine-tuning of color properties, fastness characteristics, and solubility profiles [33] [43]. Environmental considerations have driven development of more sustainable synthesis methods, including one-pot procedures using heterogeneous catalysts [44] [45].

Metabolic Pathways: Enzymatic Oxidation and Conjugation Reactions

1-Naphthol metabolism involves complex enzymatic pathways encompassing both Phase I oxidation and Phase II conjugation reactions, reflecting the compound's role as both xenobiotic metabolite and endogenous biochemical intermediate [16] [46] [47] [48].

Cytochrome P450-mediated oxidation represents the primary Phase I metabolic pathway [46] [48]. Human liver microsomes efficiently convert 1-naphthol to trans-1,2-dihydro-1,2-naphthalenediol and various hydroxylated derivatives through CYP1A2 and CYP3A4 isoforms [46] [48]. The oxidation preferentially occurs at aromatic positions, producing dihydroxynaphthalenes that serve as substrates for further conjugation reactions [46] [48].

Sulfotransferase-mediated conjugation constitutes a major Phase II detoxification pathway [47] [49] [50]. Human cytosolic sulfotransferases catalyze the formation of 1-naphthyl sulfate from 1-naphthol using 3'-phosphoadenosine 5'-phosphosulfate as sulfate donor [47]. The resulting sulfate conjugate demonstrates altered antioxidant properties compared to the parent compound, with sulfation position significantly influencing biological activity [47].

UDP-glucuronosyltransferase-catalyzed glucuronidation provides the predominant conjugation pathway in human tissues [49] [51] [50]. Human gastric epithelial cells demonstrate substantial glucuronidation activity, converting approximately 35% of administered 1-naphthol to its glucuronide conjugate within one hour [49]. The 1-naphthyl glucuronide exhibits enhanced water solubility and facilitates renal elimination [49] [50].

Tyrosinase-mediated transformations occur primarily in melanocyte-rich tissues [16] [17]. The polyphenol oxidase converts 1-naphthol to 1,2-naphthoquinone and 1,4-naphthoquinone, with potential formation of covalently bound protein adducts [16]. This pathway may contribute to melanogenesis regulation and cellular pigmentation processes [16].

Tissue-specific metabolism demonstrates remarkable variation across different organs [49] [51] [52]. Human bronchus exhibits significant inter-individual variation in 1-naphthol conjugation capacity, with both sulfation and glucuronidation activities varying substantially between individuals [52]. Gastric tissues show predominant glucuronidation activity, while hepatic tissues demonstrate balanced sulfation and glucuronidation capabilities [49] [51].

Renal elimination pathways efficiently clear both parent compound and metabolites [50]. The isolated perfused kidney demonstrates substantial conjugative clearance for 1-naphthol, producing both sulfate and glucuronide metabolites [50]. Renal clearance values range from 5.36 to 6.24 mL/min/kidney, indicating efficient elimination mechanisms [50].

Metabolic regulation responds to physiological and pathological conditions [53]. Diabetes significantly impairs glucuronidation capacity in hepatocytes, with marked deficiency in both 1-naphthol and phenolphthalein conjugation [53]. Such metabolic alterations may influence xenobiotic clearance and cellular detoxification capacity under disease conditions [53].

Purity

Quantity

Physical Description

Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline]

Solid

Color/Form

Colorless prisms (from toluene)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

279.00 to 280.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Density

LogP

log Kow = 2.85

Odor

Odor Threshold

Decomposition

Appearance

Melting Point

94.00 to 95.00 °C. @ 760.00 mm Hg

UNII

Related CAS

19402-71-2 (potassium salt)

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Therapeutic Uses

Mechanism of Action

Vapor Pressure

1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/

Pictograms

Corrosive;Irritant

Other CAS

1321-67-1

Absorption Distribution and Excretion

Sixty-two workers of a carbochemical plant exposed to benzene, naphthalene, toluene, o-xylene, p-xylene, phenol and pyridine were examined. In urine samples collected before and after occupational exposure significant differences in concn values of phenol (21.7-97.6 mg/l), 1-naphthol (0.1-9.38 mg/l), hippuric acid (95.5-873.9 mg/l) and m-methylhippuric acid (29.0-93.5 mg/l) were found. There was a correlation between benzene and naphthalene in the breathing zone air and phenol and 1-naphthol in the urine of coke plant workers.

Chemical exposure of assemblers handling creosote impregnated wood and of a single worker chiselling coal tar pitch layer was assessed by measuring airborne naphthalene and various polycyclic aromatic hydrocarbons, and by measurement of urinary excretion of 1-naphthol and 1-pyrenol. The sum concn polycyclic aromatic hydrocarbon and of 4-6 aromatic ring containing polycyclic aromatic hydrocarbons were high, 440 ug/cu m and 290 ug/cu m, respectively, when chiselling. In the assemblers workplace, the polycyclic aromatic hydrocarbons concn were about 1/50 of this value. Regarding airborne naphthalene concn the situation was reversed (assemblers, 1000 ug/cu m; chiseller, 160 ug/cu m). Correspondingly, the assemblers urinary 1-naphthol concn were 15-20 times higher than those of the chiseller. The urinary 1-pyrenol concn of the chiseller was 2-4 times higher than among the assemblers. As the estimated pyrene inhalation doses among the assemblers could account only for 2%-25% of the 24 hr pyrenol excretion in the urine, the skin was presumably the main route of uptake. ...

Oral administration of 45 mg alpha-Naphthol/kg bw resulted in 95% of the administered dose being eliminated within 72 hr after treatment in male mice.

Metabolism Metabolites

Yields 1-naphthyl-beta-D-glucuronide in rat, in rabbit, in fly and in mouse. /from table/

Yields 1-naphthyl sulfate in rat, rabbit, mouse, guinea pig, fly, and grass grub. /from table/

After 0.1 mmol 1-naphthol injected into intestinal loops (rat in vivo), 70-90% in intestinal venous blood was present as 1-naphthol glucuronide. For 1.0 and 2.0 mmol injections, proportion of 1-naphthol present as 1-naphthol glucuronide was 25-50%.

For more Metabolism/Metabolites (Complete) data for 1-NAPHTHOL (8 total), please visit the HSDB record page.

1-Naphthol has known human metabolites that include 1-Naphthyl glucuronide.

1-Naphthol is a known human metabolite of naphthalene.

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Oxidation of naphthalene: Loeb, US pat 2.033,903 (1962 to Union Carbide)

Two-stage catalytic process involving the oxidation of tetralin to 1-tetralol and 1-tetralone followed by dehydrogenation.

Hydrolysis of 1-naphthylamine with aqueous 22% sulfuric acid at 200 °C under pressure in a lead-lined autoclave produces 1-naphthol.

General Manufacturing Information

1-Naphthalenol: ACTIVE

Two stage catalytic process is claimed to give an overall yield of 72% with an overall efficiency of 97%.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF MICROAMOUNTS OF CARBARYL & 1-NAPHTHOL IN NATURAL WATER AS SOURCES OF WATER SUPPLIES.

Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography; Analyte: 1-naphthol; Matrix: finished drinking waters; Detection Limit: 0.063 ug/L.

Method: USGS-NWQL O-1131-95; Procedure: high performance liquid chromatography; Analyte: 1-naphthol; Matrix: filtered natural-water samples; Detection Limit: 0.007 ug/L.

Clinical Laboratory Methods

The validity of determination of alpha-Naphthol in urine as a marker for exposure to polycyclic aromatic hydrocarbons.

Development of a selective enzyme linked immunosorbent assay for 1-naphthol, the major metabolite of carbaryl.

Quantitative analysis of 1-napthol in urine of neonates exposed to moth balls by high performance liquid chromatography.

Storage Conditions

Interactions

Stability Shelf Life

Darkens on exposure to air or light.

Dates

Chitosan, xanthan and locust bean gum matrices crosslinked with β-cyclodextrin as green sorbents of aromatic compounds

Max Petitjean, José Ramón IsasiPMID: 33753196 DOI: 10.1016/j.ijbiomac.2021.03.098

Abstract

Three different polysaccharides, xanthan gum, chitosan and locust bean gum, were crosslinked with or without β-cyclodextrin, using citric acid in different ratios, to create 'green' hydrogel matrices. The crosslinking of these polysaccharides was produced through an inexpensive and innocuous solvent-free synthesis process. A favorable swelling behavior of the hydrophilic matrices facilitates the sorption of the solutes tested. Interestingly, the amount of β-cyclodextrin groups is not the only factor to yield the best sorption capability for hydrophobic model molecules: polysaccharides themselves also influence the sorption depending on their characteristic functional groups, the conformation of their chains and, as mentioned above, their degrees of swelling. In order to ascertain the effect of the polysaccharides on the sorption capabilities of a model sorbate (1-naphthol), isotherms using a wide range of solute concentrations were analyzed, and the Hill equation yielded the best fitting results and provided some insight into the mechanisms of interaction.β-Cyclodextrin-conjugated phthalocyanines as water-soluble and recyclable sensitisers for photocatalytic applications

Xiao-Fei Chen, Dennis K P NgPMID: 33704330 DOI: 10.1039/d1cc00713k

Abstract

Two zinc(ii) phthalocyanines substituted with two and four permethylated β-cyclodextrin moieties at the α positions have been synthesised and immobilised on the surface of adamantane-modified silica nanoparticles through host-guest interactions. These molecular and supramolecular systems can catalyse the photooxygenation of 1-naphthol and 2-furoic acid in organic and aqueous media with high conversion efficiency and reaction yield, and photodegradation of 2-chlorophenol in water. Having a higher photostability and recyclability, the supramolecular nanosystems are particularly promising for these photocatalytic applications.Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol

Ibrahim A Naguib, Nessreen S Abdelhamid, Basma H Anwar, Maimana A MagdyPMID: 33241329 DOI: 10.1093/jaoacint/qsz032

Abstract

Duloxetine hydrochloride (DUL) is a drug used to treat depression and anxiety. 1-Naphthol is a potential toxic impurity of DUL, as it causes hepatotoxicity in humans, and it is harmful to aquatic life.Three simple, selective, rapid, accurate and precise methods were developed and validated according to International Conference on Harmonization (ICH) guidelines with respect to linearity, accuracy, precision and selectivity for analysis of duloxetine hydrochloride (DUL) in the presence of its potential toxic impurity 1-Naphthol in different laboratory-prepared mixtures and pharmaceutical formulations.

Method (A) is the first derivative of the ratio spectra spectrophotometric (1DD) method which allows determination of DUL at 251 nm and 1-Naphthol at 305.2 nm without interference from each other. Method B (dual wavelength) means that two different wavelengths were chosen to each drug, where the absorbance difference at these two wavelengths is equal to zero to the second drug. The chosen two wavelengths for DUL were 221.4 nm and 235.6, where the absorbance difference for 1-naphthol at these two wavelengths was equal to zero. While the chosen wavelengths for 1-naphthol were 247.8 nm and 297 nm, where the absorbance difference for DUL at these two wavelengths was equal to zero. Method (C) is the mean centering of ratio spectra spectrophotometric (MCR) method, which depends on measuring the mean centered values of ratio spectra of both DUL and 1-Naphthol at 226 nm.

These methods were validated and agreed with the requirements of ICH guidelines with respect to linearity, accuracy, precision and selectivity.

The results indicate the ability of developed methods to be used for routine quality control analysis of DUL in bulk and pharmaceutical formulations in the presence of its potential impurity 1-Naphthol.

A novel covalent triazine framework developed for efficient determination of 1-naphthol in water

Liuliu Yang, Ruizhi Gong, Geoffrey I N Waterhouse, Jing Dong, Jing XuPMID: 33598837 DOI: 10.1007/s11356-021-12869-y

Abstract

Covalent triazine frameworks (CTFs) are an exciting new class of porous organic materials with excellent chemical stability and easy functionalization. In recent years, CTFs have gained increasing attention in electrochemical detection of environmental contaminants. Herein, a novel CTF material was successfully synthesized by the solvothermal condensation of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 2,3,6,7-tetrabromonapthalene dianhydride (TBNDA) for determination of 1-naphthol in water. The obtained CTF, denoted here as TATB, comprised uniformly sized spherical particles (diameter 0.5-2 μm) with a highly conjugated structure that benefited electron transfer processes when applied to a glassy carbon electrode (GCE). A TATB/GCE working electrode showed excellent catalytic activity for the oxidation of 1-naphthol, with the oxidation peak current being directly proportional to the 1-naphthol concentration in the range of 0.01-10.0 μM, with a detection limit of 5.0 nM (S/N = 3). In addition, the TATB/GCE sensor possesses excellent reproducibility, sensitivity, and selectivity for 1-naphthol determination in aqueous solution. This work highlights the potential of CTFs in electrochemical sensing, whilst also demonstrating a sensitive and stable sensor platform for 1-naphthol detection in water.Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in

Junwei Huang, Dian Chen, Xiangkun Kong, Shurui Wu, Kai Chen, Jiandong JiangPMID: 33771783 DOI: 10.1128/AEM.00170-21

Abstract

1-Naphthol, a widely used raw material for organic synthesis, is also a well-known organic pollutant. Due to its high toxicity, 1-naphthol is rarely used by microorganisms as the sole carbon source for growth. In this study, catabolism of 1-naphthol bysp. strain B2 was found to be greatly enhanced by additional supplementation with primary carbon sources (e.g., glucose, maltose, and sucrose), and 1-naphthol was even used as the carbon source for growth when strain B2 cells had been preinduced by both 1-naphthol and glucose. A distinct two-component flavin-dependent monooxygenase, NdcA1A2, was found to be responsible for the initial hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene, a more toxic compound. Transcriptional levels of

genes were significantly upregulated when strain B2 cells were cultured with both 1-naphthol and glucose compared to cells cultured with only 1-naphthol or glucose. Two transcriptional regulators, the activator NdcS and the inhibitor NdcR, were found to play key roles in the synergistic regulation of the transcription of the 1-naphthol initial catabolism genes

Cometabolism is a widely observed phenomenon, especially in the field of microbial catabolism of highly toxic xenobiotics. However, the mechanisms of cometabolism are ambiguous, and the roles of the obligately coexisting growth substrates remain largely unknown. In this study, we revealed that the roles of the coexisting primary carbon sources (e.g., glucose) in the enhanced catabolism of the toxic compound 1-naphthol in

sp. strain B2 were not solely because they were used as growth substrates to support cell growth but, more importantly, because they acted as coinducers to interact with two transcriptional regulators, the activator NdcS and the inhibitor NdcR, to synergistically regulate the transcription of the 1-naphthol initial catabolism genes

Our findings provide new insights into the cometabolic mechanism of highly toxic compounds in microorganisms.

Ultrasensitive self-enhanced electrochemiluminescence sensor based on novel PAN@Ru@PEI@Nafion nanofiber mat

Libo Li, Limin Zhou, Xiaohong Liu, Tianyan YouPMID: 31894232 DOI: 10.1039/c9tb02287b

Abstract

In the present work, a novel self-enhanced electrochemiluminescence (ECL) composite was for the first time prepared by simply electrospinning a mixture of polyacrylonitrile (PAN), Ru(bpy)32+, poly(ethylenimine) (PEI) and Nafion, and defined as PAN@Ru@PEI@Nafion nanofiber mat (PAN@Ru@PEI@Nafionnfm). Herein, Ru(bpy)32+ was applied as an ECL reagent, and PEI was selected as a co-reactant due to the abundant tertiary amine groups in its backbone. In order to further improve the ECL efficiency of the Ru(bpy)32+-PEI system, we innovatively loaded Ru(bpy)32+ and PEI into PAN nanofibers simultaneously by a one-step electrospinning technique. As a result, the electronic transmission distance between them was sharply shortened. Meanwhile, with the help of electrostatic interaction between positively charged Ru(bpy)32+ or PEI and negatively charged Nafion, exfoliation of Ru(bpy)32+ and PEI from the PAN nanofiber mat was effectively avoided. As expected, the luminous nanofibers exhibited excellent ECL performance including high efficiency and good stability. On this basis, we fabricated a new self-enhanced ECL sensor with excellent analysis performance. Using α-naphthol as an analytical probe, the sensor showed a wide linear range from 1.0 × 10-12 to 1.0 × 10-7 M with a low detection limit of 1.0 × 10-12 M. When it was applied to detect α-naphthol from carbaryl hydrolysis, the results were well consistent with those obtained from the high efficiency liquid chromatography-diode array detector (HPLC-DAD) method, indicating the potential application of the ECL sensor in real sample assays.Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice

Akito Takeuchi, Sadao Nakamura, Akira Namera, Tomoaki Kondo, Hiroyuki Onuki, Shinobu Yamamoto, Shingo Okamura, Osamu Nishinoiri, Yoko Endo, Hiroyuki Miyauchi, Ginji EndoPMID: 32713100 DOI: 10.1002/1348-9585.12144

Abstract

The aim of this study was to develop and validate a simple and reliable gas chromatography-mass spectrometry (GC-MS) method to simultaneously determine urinary 1-naphthol (1-NAP) and 2-naphthol (2-NAP) for biological monitoring of occupational exposure to naphthalene.NAPs were derivatized in situ with acetic anhydride after enzymatic hydrolysis, extracted with n-hexane, and analyzed using GC-MS. Validation of the proposed method was conducted in accordance with US Food and Drug Administration guidance. A final validation was performed by analyzing a ClinChek

-Control for phenolic compounds.

The linearity of calibration curves was indicated by a high correlation coefficient (>0.999) in the concentration range 1-100 μg/L for each NAP. The limits of detection and quantification for each NAP were 0.30 and 1.00 μg/L, respectively. The recovery was 90.8%-98.1%. The intraday and interday accuracies, expressed as the deviation from the nominal value, were 92.2%-99.9% and 93.4%-99.9%, respectively. The intraday and interday precision, expressed as the relative standard deviation, was 0.3%-3.9% and 0.4%-4.1%, respectively. The ClinChek

values obtained using our method were sufficiently accurate.

The proposed method is simple, reliable, and appropriate for routine analyses, and is useful for biological monitoring of naphthalene exposure in occupational health practice.

Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides

Amanda M Spiewak, Daniel J WeixPMID: 31725290 DOI: 10.1021/acs.joc.9b02075

Abstract

While 8-aryl-1-napthols are promising dye molecules and useful intermediates in the synthesis of polycyclic aromatic hydrocarbons, they can be difficult to access. A new, ruthenium-catalyzed method for-C-H arylation of 1-naphthol with a variety of aryl and heteroaryl halides (iodides, bromides) is reported that overcomes the limitations of previous palladium-catalyzed approaches. Yields for the 21 examples range from 16 to 99%, with an average of 71%, and the reaction tolerates a variety of functional groups: pyridine, pyrimidine, primary aniline, aldehyde, and ester.

Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols

Lin-Yang Wu, Muhammad Usman, Wen-Bo LiuPMID: 32075144 DOI: 10.3390/molecules25040852

Abstract

An iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols for the synthesis of 1,1'-Bi-2-naphthol (BINOL) derivatives is reported. The coupling reaction provides enantioenriched BINOLs in good yields (up to 99%) and moderate enantioselectivities (up to 81:19 er) using an iron-complex generated in situ from Fe(ClO)

and a bisquinolyldiamine ligand [(1

,2

)-

,

-di(quinolin-8-yl)cyclohexane-1,2-diamine,

]. A number of ligands (

-

) and the analogs of

, with various substituents and chiral backbones, were synthesized and examined in the oxidative coupling reactions.

Production of a specific monoclonal antibody for 1-naphthol based on novel hapten strategy and development of an easy-to-use ELISA in urine samples

Zi-Jian Chen, Xi-Xia Liu, Zhi-Li Xiao, Hui-Jun Fu, Yu-Ping Huang, Shu-Yi Huang, Yu-Dong Shen, Fan He, Xing-Xing Yang, Bruce Hammock, Zhen-Lin XuPMID: 32247241 DOI: 10.1016/j.ecoenv.2020.110533